3-(4-tert-butylphenyl)prop-2-ynoic Acid

Description

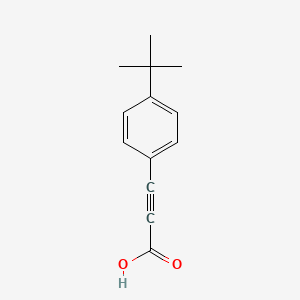

3-(4-tert-butylphenyl)prop-2-ynoic acid: is an organic compound with the molecular formula C13H14O2 It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a propynoic acid moiety

Structure

3D Structure

Properties

IUPAC Name |

3-(4-tert-butylphenyl)prop-2-ynoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-13(2,3)11-7-4-10(5-8-11)6-9-12(14)15/h4-5,7-8H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZZGGBSKNFGQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C#CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-tert-butylphenyl)prop-2-ynoic acid typically involves the following steps:

Starting Material: The synthesis begins with 4-tert-butylbenzaldehyde.

Formation of Propargyl Alcohol: The aldehyde undergoes a propargylation reaction to form 4-tert-butylphenylpropargyl alcohol.

Oxidation: The propargyl alcohol is then oxidized to form this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo further oxidation to form various oxidized derivatives.

Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different products.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenation using bromine or chlorine under acidic conditions.

Major Products:

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Alkenes or alkanes depending on the extent of reduction.

Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Chemistry

Catalysis :

3-(4-tert-butylphenyl)prop-2-ynoic acid serves as a ligand in various catalytic reactions, enhancing reaction rates and selectivity in organic synthesis.

Organic Synthesis :

This compound acts as an intermediate in the synthesis of more complex organic molecules, facilitating the development of novel chemical entities.

Biology

Biochemical Studies :

The compound has been investigated for its potential interactions with biological macromolecules, particularly in studies focusing on enzyme inhibition and receptor binding .

Medicine

Pharmaceutical Research :

Research indicates that this compound may exhibit anti-inflammatory and anticancer activities. It has been studied as a potential antagonist of the vanilloid receptor TRPV1, which is involved in pain perception and inflammation. Preliminary findings suggest that it competes with capsaicin for binding to TRPV1 receptors, indicating its therapeutic potential for conditions associated with chronic pain .

Industry

Material Science :

The compound is utilized in developing advanced materials with specific properties, such as improved thermal stability and mechanical strength. Its structural characteristics allow it to be incorporated into polymer matrices or used as a dye in solar cell technologies .

Case Studies

-

Antimicrobial Activity :

A study synthesized derivatives of this compound and evaluated their activity against Mycobacterium species. The results indicated that modifications to the compound's structure could enhance its antimicrobial potency, suggesting potential applications in treating infections caused by resistant strains . -

TRPV1 Antagonism :

Research focused on the pharmacology of TRPV1 revealed that this compound could effectively block multiple modes of TRPV1 activation. This finding supports its development as a therapeutic agent for chronic pain management .

Mechanism of Action

The mechanism of action of 3-(4-tert-butylphenyl)prop-2-ynoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or activating specific biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

- 3-(4-methylphenyl)prop-2-ynoic acid

- 3-(4-ethylphenyl)prop-2-ynoic acid

- 3-(4-isopropylphenyl)prop-2-ynoic acid

Comparison:

- Structural Differences: The primary difference lies in the substituent on the phenyl ring (tert-butyl vs. methyl, ethyl, or isopropyl).

- Reactivity: The bulkiness of the tert-butyl group can influence the compound’s reactivity and steric hindrance in chemical reactions.

- Applications: The unique properties of the tert-butyl group may confer specific advantages in certain applications, such as increased stability or selectivity in catalytic processes.

Biological Activity

3-(4-tert-butylphenyl)prop-2-ynoic acid, also known by its CAS number 220006-53-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a propenoic acid backbone with a tert-butyl group attached to a phenyl ring. This specific arrangement influences its interaction with biological targets, contributing to its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (hCA), which are crucial in various physiological processes. The inhibition of these enzymes can lead to therapeutic effects in conditions like Alzheimer's disease and other neurodegenerative disorders .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in drug development against bacterial and viral infections .

Biological Activity Overview

The biological activities associated with this compound can be categorized as follows:

Case Studies

- Inhibition of AChE : A study on related compounds demonstrated that modifications in the structure significantly impacted the inhibitory potency against AChE. For instance, derivatives with similar moieties showed IC50 values ranging from 10 nM to 100 nM, indicating strong enzyme inhibition potential .

- Antimicrobial Testing : Research involving various derivatives of phenolic acids indicated that modifications could enhance antimicrobial activity. Compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, suggesting possible applications in treating infections .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Variants | Biological Activity |

|---|---|---|

| This compound | Tert-butyl group | Potential enzyme inhibition |

| 3-(4-methylphenyl)prop-2-ynoic Acid | Methyl group | Altered activity profile |

| 3-(4-isopropylphenyl)prop-2-ynoic Acid | Isopropyl group | Different enzyme interaction |

Q & A

Q. What are the standard synthetic routes for preparing 3-(4-tert-butylphenyl)prop-2-ynoic acid, and how can reaction conditions be optimized for higher yields?

The compound can be synthesized via oxidation of its propargyl alcohol precursor. A validated method involves dissolving 3-[tert-butyl(diphenyl)silyl]prop-2-yn-1-ol in acetone, followed by dropwise addition of a CrO3/H2SO4 oxidizing agent at 0°C. After warming to room temperature, purification via flash chromatography (heptane/EtOAc) yields the carboxylic acid derivative . Optimization tips:

- Use freshly prepared oxidizing agents to minimize side reactions.

- Monitor reaction progress via TLC to avoid over-oxidation.

- Adjust solvent polarity during chromatography to improve separation of polar byproducts.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- <sup>1</sup>H and <sup>13</sup>C NMR : Confirm the presence of the tert-butyl group (δ ~1.05 ppm for CH3 protons) and the alkyne-proxilic acid moiety (δ ~14.2 ppm for COOH) .

- HRMS : Validate molecular weight (e.g., [M-H]<sup>-</sup> ion for exact mass matching) .

- IR Spectroscopy : Identify characteristic C≡C (~2100 cm<sup>-1</sup>) and carboxylic acid O-H (~2500–3000 cm<sup>-1</sup>) stretches.

Q. How can solubility challenges of this compound in aqueous systems be addressed for biological assays?

- Use polar aprotic solvents (e.g., DMSO) for initial dissolution.

- Prepare stock solutions at higher concentrations (e.g., 10 mM in DMSO) and dilute into aqueous buffers containing surfactants (e.g., 0.1% Tween-20) to prevent precipitation.

- Consider esterification (e.g., methyl ester derivatives) to improve lipophilicity for cell-based studies .

Advanced Research Questions

Q. What strategies mitigate side reactions during derivatization of this compound?

- Protection of the carboxylic acid : Use silyl protecting groups (e.g., TBS) to prevent unwanted nucleophilic attack during alkyne functionalization .

- Controlled coupling reactions : Employ Sonogashira or Cu-catalyzed click chemistry under inert atmospheres to minimize alkyne dimerization.

- Temperature control : Maintain reactions below 25°C to reduce thermal decomposition of the tert-butyl group.

Q. How does the tert-butyl substituent influence the compound’s electronic and steric properties in catalytic applications?

- Steric effects : The bulky tert-butyl group hinders approach to the alkyne moiety, favoring regioselective reactions at the carboxylic acid site.

- Electronic effects : The electron-donating tert-butyl group stabilizes adjacent positive charges, enhancing reactivity in electrophilic substitutions. Comparative studies with analogs (e.g., 3-(4-chlorophenyl)prop-2-ynoic acid) show reduced steric hindrance and altered reaction kinetics .

Q. What computational methods are suitable for modeling the reactivity of this compound in metal-organic frameworks (MOFs)?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict binding affinity with metal nodes (e.g., Zn<sup>2+</sup> or Cu<sup>2+</sup>).

- Molecular Dynamics (MD) : Simulate steric interactions between the tert-butyl group and MOF pores to optimize framework stability .

Q. How can contradictory data on the compound’s thermal stability be resolved?

- Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperatures under inert vs. oxidative atmospheres.

- TGA-MS : Correlate mass loss events with specific degradation products (e.g., CO2 release from decarboxylation).

- Control experiments : Compare stability with structurally similar compounds (e.g., 3-(4-methylphenyl)prop-2-ynoic acid) to isolate substituent effects .

Methodological Notes

- Synthetic Reproducibility : Ensure rigorous drying of solvents (e.g., THF over Na/benzophenone) to prevent hydrolysis of intermediates .

- Analytical Cross-Validation : Combine NMR with X-ray crystallography (if crystals are obtainable) for unambiguous structural confirmation.

- Safety Protocols : Follow OSHA guidelines for handling CrO3 and other hazardous reagents, including proper ventilation and PPE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.